molecular formula C17H19NO3 B14112021 benzyl (2S)-4-amino-2-hydroxy-4-phenylbutanoate

benzyl (2S)-4-amino-2-hydroxy-4-phenylbutanoate

Cat. No.: B14112021
M. Wt: 285.34 g/mol
InChI Key: WHVXRUXLNLPXOI-LYKKTTPLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzyl (2S)-4-amino-2-hydroxy-4-phenylbutanoate is a chiral building block of significant interest in medicinal and organic chemistry research. Compounds featuring the 3-amino-2-hydroxy-4-phenylbutanoate (AHPA) scaffold are recognized as key components in potent bioactive molecules . Specifically, the (2S,3R)-stereoisomer of AHPA is a critical structural element of Bestatin, a dipeptide known for its antitumor and antibacterial activities and its function as a potent inhibitor of enzymes like aminopeptidase B . Furthermore, this core structure is an important feature in a class of HIV-1 protease inhibitors . The benzyl ester group in this specific compound acts as a common protecting group in synthetic organic chemistry, facilitating the construction of more complex peptide-based molecules or serving as a precursor in the synthesis of other valuable derivatives . Specifications * CAS Number: (To be confirmed) * Chemical Formula: (To be confirmed) * Purity: >95% (HPLC) * Storage: Store at -20°C. Aliquot to avoid repeated freeze-thaw cycles . Disclaimer: This product is for research purposes only and is not intended for diagnostic or therapeutic use.

Properties

Molecular Formula

C17H19NO3

Molecular Weight

285.34 g/mol

IUPAC Name

benzyl (2S)-4-amino-2-hydroxy-4-phenylbutanoate

InChI

InChI=1S/C17H19NO3/c18-15(14-9-5-2-6-10-14)11-16(19)17(20)21-12-13-7-3-1-4-8-13/h1-10,15-16,19H,11-12,18H2/t15?,16-/m0/s1

InChI Key

WHVXRUXLNLPXOI-LYKKTTPLSA-N

Isomeric SMILES

C1=CC=C(C=C1)COC(=O)[C@H](CC(C2=CC=CC=C2)N)O

Canonical SMILES

C1=CC=C(C=C1)COC(=O)C(CC(C2=CC=CC=C2)N)O

Origin of Product

United States

Preparation Methods

Biocatalytic Reduction

  • Microbial catalysts : Rhodotorula minuta IFO 0920 and Candida holmii KPY 12402 achieve 90–95% enantiomeric excess (ee) for (R)-ethyl 2-hydroxy-4-phenylbutanoate [(R)-EHPB]. However, inversion to (S)-configuration requires engineered enzymes or alternative strains.
  • Interface bioreactors : Pad-packed systems enable 58% isolated yield of (R)-EHPB at 90% ee, though substrate loading and oxygen transfer limit throughput.

Chemical Asymmetric Reduction

  • Chiral catalysts : Ru-BINAP complexes reduce EOPB to (S)-EHPB with >95% ee but require expensive ligands and high-pressure H₂.
  • Sodium borohydride with chiral auxiliaries : Camphor sulfonyl hydrazones yield 80–85% ee but necessitate stoichiometric reagents.

Reductive Amination for Amino Group Introduction

The 4-amino group is installed via reductive amination of 2-hydroxy-4-phenylbutanoate derivatives. Two strategies prevail:

Chemical Reductive Amination

  • Sodium cyanoborohydride (NaBH₃CN) : Reacting ethyl 2-hydroxy-4-phenylbutanoate with ammonium acetate in ethanol at 0–5°C affords 70.5% yield of the amino ester. Acidic conditions (pH 4–6) prevent imine hydrolysis.
  • One-pot protocols : Combining ketoester, benzylamine, and NaBH₄ in methanol achieves 65–80% yield but risks over-reduction.

Biocatalytic Reductive Amination

  • Imine reductases (IREDs) : Metagenomic IREDs catalyze the coupling of α-ketoesters (e.g., EOPB) with amines, yielding N-substituted amino esters with >90% ee. For example:
    • IRED-384 : Converts ethyl 2-oxo-4-phenylbutyrate and propargylamine to (S)-configured product at 85% conversion.
    • Co-substrate recycling : Glucose dehydrogenase regenerates NADPH, enabling 10 mM substrate loading without exogenous reductant.

Hydrogenation and Chiral Resolution Strategies

Catalytic Hydrogenation

  • Palladium hydroxide/C : Reduces benzyl-protected intermediates (e.g., benzyl 4-oxo-2-hydroxybutanoate) to (2S)-amino derivatives in methanol, achieving 75–80% yield. Racemization is minimized at 25°C and 4 bar H₂.
  • Asymmetric hydrogenation : Rhodium-DuPHOS catalysts hydrogenate α-keto-β-amino esters to (2S,4S)-products with 98% ee but require high catalyst loading (1 mol%).

Resolution of Racemates

  • Enzymatic kinetic resolution : Lipases (e.g., CAL-B) hydrolyze (R)-enantiomers from racemic mixtures, leaving (S)-esters with >99% ee. Yields are limited to ≤50%.
  • Chiral chromatography : Pirkle-type columns resolve diastereomers but are cost-prohibitive for industrial scales.

Protecting Group Strategies and Esterification

The benzyl ester is introduced early to prevent lactamization during amination:

  • Benzyl oxalate route : Condensation of benzyl alcohol with oxalyl chloride precedes Grignard addition, ensuring 85–90% ester purity.
  • Transesterification : Ethyl-to-benzyl exchange using lipases (e.g., Novozym 435) in toluene achieves 95% conversion but requires anhydrous conditions.

Comparative Analysis of Synthetic Routes

Method Key Step Yield (%) ee (%) Scalability
Grignard + NaBH₃CN amination Reductive amination 70.5 90 (S) Moderate
IRED biocatalysis Reductive coupling 85 >95 (S) High
Asymmetric hydrogenation H₂ reduction 80 98 (S) Low
Microbial reduction Ketoreductase 58 90 (R) Moderate

Chemical Reactions Analysis

Types of Reactions

Benzyl (2S)-4-amino-2-hydroxy-4-phenylbutanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Benzyl (2S)-4-amino-2-hydroxy-4-phenylbutanoate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential role in biochemical pathways and as a probe in enzymatic studies.

    Medicine: Investigated for its potential therapeutic effects, including its role as a precursor in drug synthesis.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of benzyl (2S)-4-amino-2-hydroxy-4-phenylbutanoate involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional uniqueness of benzyl (2S)-4-amino-2-hydroxy-4-phenylbutanoate is highlighted through comparisons with related compounds (Table 1).

Table 1. Key Properties of this compound and Analogues

Compound Name CAS # Molecular Formula Functional Groups Molecular Weight (g/mol) Key Properties Applications
This compound N/A C₁₇H₁₉NO₃ Benzyl ester, amino, hydroxy, phenyl 297.34 Chiral, polar-hydrophobic balance Pharmaceutical research (inferred)
Phenyl benzoate 93-99-2 C₁₃H₁₀O₂ Ester, phenyl 198.22 Non-polar, aromatic Plasticizers, fragrances
Methyl benzoate 93-58-3 C₈H₈O₂ Ester, methyl 136.15 Volatile, sweet odor Food flavoring
Benzyl (2S)-2-(benzothiadiazol-4-ylsulfonylamino)propanoate 956198-73-5 C₁₆H₁₅N₃O₄S₂ Benzyl ester, sulfonamide, benzothiadiazole 377.40 Moderate polarity, complex heterocycle Drug discovery (e.g., ZINC3283590)
(2S)-2-Amino-4-(methylsulfanyl)butanoic acid 97322-87-7 C₅H₁₁NO₂S Amino, methylsulfanyl 149.21 Polar, sulfur-containing Biochemical studies

Structural and Functional Differences

Ester Group Variations: Simple benzoates (e.g., methyl benzoate, phenyl benzoate) lack amino/hydroxy groups, making them less polar and more suited for non-therapeutic uses (e.g., fragrances) .

Stereochemical Complexity: The (2S) configuration in the target compound and benzyl (2S)-2-(benzothiadiazol-4-ylsulfonylamino)propanoate underscores the importance of chirality in drug design, influencing binding specificity and metabolic stability.

In contrast, the sulfonamide and benzothiadiazole groups in the compound introduce electron-withdrawing effects and heterocyclic reactivity, which may enhance binding to enzymatic targets .

Amino Acid Derivatives: Compounds like (2S)-2-amino-4-(methylsulfanyl)butanoic acid share stereochemistry but differ in backbone (butanoic acid vs. ester) and functionalization, leading to divergent applications (e.g., metabolic studies vs. drug delivery).

Physicochemical and Pharmacological Implications

  • Polarity: The target compound’s amino and hydroxy groups increase water solubility relative to simple benzoates, while the phenyl group counters this via hydrophobic interactions.
  • Reactivity: The hydroxy group may serve as a metabolic site (e.g., glucuronidation), whereas the amino group could participate in acid-base interactions at physiological pH.

Biological Activity

Benzyl (2S)-4-amino-2-hydroxy-4-phenylbutanoate, also known as benzyl 2-hydroxy-4-phenylbutanoate, is a chiral amino acid derivative that has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms, and applications in various fields, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound features a benzyl group attached to a hydroxyphenylbutanoate moiety. Its molecular formula is C₁₈H₂₃N₃O₃, with a molecular weight of approximately 315.39 g/mol. The compound's unique stereochemistry contributes to its distinct biological properties.

Biological Activities

This compound exhibits several notable biological activities:

  • Antioxidant Activity : The compound has shown significant antioxidant properties in various assays, including the ABTS and FRAP assays, indicating its potential to scavenge free radicals and inhibit lipid peroxidation in biological systems .
  • Enzyme Inhibition : Research indicates that this compound can inhibit cholinesterases (AChE and BChE), which are crucial in neurodegenerative diseases like Alzheimer's. The inhibition kinetics suggest a mixed-type reversible inhibition mechanism .
  • Anti-inflammatory Effects : Preliminary studies suggest that this compound may exhibit anti-inflammatory properties, potentially through the modulation of pro-inflammatory cytokines .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

  • Cholinesterase Inhibition : The compound binds to the active sites of AChE and BChE, preventing the breakdown of acetylcholine, which is vital for neurotransmission .
  • Antioxidant Mechanism : Its hydroxyl group plays a significant role in scavenging reactive oxygen species (ROS), thereby protecting cellular components from oxidative damage .

Comparison of Biological Activities

Activity TypeAssay MethodResult
AntioxidantABTSHigh radical scavenging
FRAPSignificant reducing power
Enzyme InhibitionCholinesterase AssayIC₅₀ values indicating effective inhibition
Anti-inflammatoryCytokine ProfilingModulation of IL-6 levels

Case Studies

  • Antioxidant Potential : A study demonstrated that this compound significantly reduced lipid peroxidation in mouse brain homogenates, suggesting its utility as a neuroprotective agent against oxidative stress .
  • Cholinesterase Inhibition : In vitro assays revealed that the compound effectively inhibited both AChE and BChE with IC₅₀ values comparable to established inhibitors like tacrine. This finding supports its potential as a therapeutic agent for cognitive disorders .

Q & A

Q. Table 1: Coupling Agent Efficiency

Coupling AgentSolventYield (%)Reference
EDCI/HOBtDMF85
DCCDCM60

Basic: How can researchers confirm the stereochemical purity of this compound?

Methodological Answer:
Stereochemical integrity is verified using chiral HPLC with columns like Chiralpak® IA/IB, calibrated with known enantiomers (). X-ray crystallography (e.g., structure resolution of oxazolidinone derivatives in ) provides definitive stereochemical assignments. Polarimetry and circular dichroism (CD) spectroscopy are complementary tools for monitoring optical rotation and electronic transitions, respectively. For derivatives with multiple stereocenters (e.g., tert-butyl esters in ), NOESY NMR can confirm spatial arrangements of substituents.

Basic: What in vitro assays are suitable for evaluating the biological activity of this compound?

Methodological Answer:
HDAC inhibition assays are widely used (). Protocols include:

Enzymatic Assays: Measure IC₅₀ values using fluorogenic substrates (e.g., acetylated lysine derivatives) and recombinant HDAC isoforms.

Cell-Based Assays: Evaluate growth inhibition in leukemia K562 cells via MTT assays. Compound 16 showed IC₅₀ = 16.3 µM, while analog 17 had IC₅₀ > 100 µM, indicating structural specificity (Table 2).

Western Blotting: Quantify histone acetylation levels as a biomarker of HDAC inhibition.

Q. Table 2: HDAC Inhibition Activity

CompoundIC₅₀ (µM)Cell LineReference
1616.3K562
17>100K562

Advanced: How to optimize reaction conditions to address low yields in coupling steps?

Methodological Answer:
Low yields often arise from poor solubility or competing side reactions. Strategies include:

  • Solvent Optimization: Switch from DCM to DMF to enhance carboxylate activation ().
  • Temperature Control: Perform reactions at 0°C to minimize epimerization of stereocenters.
  • Additive Screening: Use 4-dimethylaminopyridine (DMAP) to accelerate acylation.
  • Preactivation: Pre-activate carboxylic acids with HOBt or HOAt before adding amines to reduce racemization.

Advanced: How to resolve contradictory data in HDAC inhibition potency between structural analogs?

Methodological Answer:
Contradictions (e.g., Compound 16 vs. 17 in ) require:

Structure-Activity Relationship (SAR) Analysis: Compare substituent effects (e.g., ester vs. carboxylic acid groups).

Molecular Docking: Model interactions with HDAC active sites (e.g., zinc-binding groups in 16 vs. steric hindrance in 17).

Pharmacokinetic Profiling: Assess cellular uptake (e.g., logP measurements) and metabolic stability.

Advanced: What strategies ensure regioselective functionalization without affecting stereochemistry?

Methodological Answer:

  • Protecting Groups: Use tert-butyl esters () or benzyloxycarbonyl (Cbz) groups to shield amino/hydroxyl moieties during functionalization.
  • Enzymatic Resolution: Lipases or esterases can selectively hydrolyze undesired enantiomers (e.g., ’s bicyclic intermediates).
  • Flow Chemistry: Continuous reactors minimize side reactions by precise control of residence time and temperature.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.